Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester
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Overview
Description
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester typically involves the esterification of 3-methyl-4-(piperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its piperazine moiety.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-(piperazin-1-yl)benzoate: Similar structure with a fluorine atom substitution.
Methyl 3-(piperazin-1-yl)benzoate: Lacks the methyl group on the benzoate ring.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester is unique due to the presence of both a methyl group and a piperazine ring, which can confer specific chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential as a pharmaceutical intermediate.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-methyl-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-11(13(16)17-2)3-4-12(10)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI Key |
PHWXZIFYNWVOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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